![molecular formula C28H36F3N5O8 B8072585 Damgo (tfa)](/img/structure/B8072585.png)
Damgo (tfa)
Overview
Description
Damgo (tfa) is a useful research compound. Its molecular formula is C28H36F3N5O8 and its molecular weight is 627.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Damgo (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Damgo (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DAMGO has been shown to attenuate muscle pain. In a study on rats, DAMGO significantly reduced nociception in inflamed muscles, indicating its potential as an effective pain management agent in cases of muscle inflammation (Nunez et al., 2007).
In the basolateral amygdala, DAMGO suppresses pain reflexes, highlighting its role in modulating pain through the central nervous system (Shin & Helmstetter, 2005).
DAMGO's effect on nicotine self-administration in rats suggests its potential in addiction studies, particularly its interaction with opioid receptors in the ventral tegmental area (Corrigall et al., 2000).
It is also involved in the development and expression of tolerance to mu-opioid antinociception. Studies have shown that DAMGO-induced tolerance can be modulated by various pharmacological agents, indicating complex interactions within the opioid system (Aley & Levine, 1997).
DAMGO's interaction with cannabinoid CB1 receptors has been explored, revealing its role in regulating the function of co-expressed mu-opioid receptors (Canals & Milligan, 2008).
Another study indicates that DAMGO inhibits prostaglandin E2-induced potentiation of a tetrodotoxin-resistant Na+ current in rat sensory neurons, suggesting a role in modulating neuronal excitability and pain perception (Gold & Levine, 1996).
DAMGO also affects the hypothalamo-pituitary-adrenal axis, influencing stress and pain responses (Eisenberg, 1993).
A study involving enhanced brain delivery of DAMGO in glutathione pegylated liposomes indicates its potential in improving drug delivery systems for targeting the central nervous system (Lindqvist et al., 2013).
properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIQPUQVVEMTD-NJUGUJQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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